(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-28-18-7-6-16(14-19(18)29-2)30(26,27)23-11-9-22(10-12-23)20(25)17-13-15-5-3-4-8-24(15)21-17/h6-7,13-14H,3-5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMUXVCXFKUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Formula : C22H28N2O6S
Molecular Weight : 444.53 g/mol
CAS Number : [Insert CAS Number]
The compound features a piperazine ring substituted with a dimethoxyphenyl sulfonyl group and a tetrahydropyrazolo-pyridine moiety. This unique combination of functional groups is hypothesized to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group has been associated with the inhibition of certain enzymes, which may play a role in its pharmacological effects.
- Receptor Modulation : The piperazine component is known for its ability to interact with neurotransmitter receptors, potentially influencing central nervous system activity.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Studies have indicated that compounds related to piperazine derivatives often exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains and fungi .
Anticancer Activity
Research has demonstrated that piperazine-based compounds can induce apoptosis in cancer cells. A related study found that compounds with similar structural motifs activated caspase-3 in leukemia cell lines, leading to DNA fragmentation and cell death .
Neuropharmacological Effects
Given the piperazine's known interactions with neurotransmitter systems, this compound may possess anxiolytic or antidepressant properties. Further research is needed to elucidate these effects.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several piperazine derivatives against common pathogens. The results showed that compounds similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro assays on leukemia cell lines revealed that piperazine derivatives could effectively induce apoptosis through caspase activation. The target compound's structural analogs were tested for their cytotoxic effects, showing promising results in reducing cell viability .
Data Tables
| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | Piperazine Derivative | E. coli | 15 µg/mL |
| Anticancer | Related Compound | Leukemia Cell Line | 10 µM |
| Neuropharmacological | Analog Compound | Rat Brain Slice | Significant Inhibition |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antidepressant Activity
Research indicates that piperazine derivatives exhibit significant antidepressant effects. The sulfonamide group in this compound may enhance its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Studies have shown that similar compounds can modulate these pathways effectively, suggesting potential utility in treating depression and anxiety disorders .
Antimicrobial Properties
Compounds containing pyrazole and piperazine moieties have been studied for their antimicrobial activities. The presence of the 3,4-dimethoxyphenyl group may contribute to enhanced bioactivity against various bacterial strains. In vitro studies have demonstrated that related pyrazole derivatives possess significant antifungal and antibacterial properties .
Cancer Research
Inhibition of Tumor Growth
Recent studies have explored the role of piperazine derivatives in cancer therapy. The compound's structure suggests it may inhibit tumor growth by interfering with cellular proliferation pathways. Preliminary findings indicate that similar pyrazolo compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
Neurological Applications
Cognitive Enhancement
There is growing interest in compounds that can enhance cognitive function. The piperazine ring is known for its ability to cross the blood-brain barrier, potentially allowing this compound to influence cognitive processes. Research into related compounds has shown promise in improving memory and learning capabilities in animal models .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the piperazine and pyrazole rings can lead to different biological activities. Ongoing SAR studies are aimed at identifying the most effective structural modifications to enhance activity against specific targets while minimizing side effects .
Toxicological Studies
Safety Profile Evaluation
Before clinical applications can be realized, a thorough evaluation of the compound's safety profile is essential. Toxicological studies on similar piperazine derivatives have indicated varied toxicity levels depending on the substituents present. Investigations into the metabolic pathways and potential side effects are critical for determining the viability of this compound for therapeutic use .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?
The synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and coupling with tetrahydropyrazolo-pyridine scaffolds. A key step is the formation of the sulfonylpiperazine intermediate via reaction of 3,4-dimethoxyphenylsulfonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C, 2–4 hours) . Subsequent coupling with the tetrahydropyrazolo-pyridine moiety often employs carbodiimide-based reagents (e.g., DCC or EDCI) in DMF or THF at reflux (70–80°C, 12–18 hours) . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.
Q. How can researchers characterize the structural integrity of this compound?
Advanced spectroscopic methods are essential:
- NMR : ¹H and ¹³C NMR confirm the sulfonylpiperazine (δ 3.2–3.8 ppm for piperazine protons; δ 150–160 ppm for sulfonyl carbons) and tetrahydropyrazolo-pyridine (δ 2.4–2.9 ppm for methylene groups) .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular ion peaks with <2 ppm error.
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the tetrahydropyrazolo-pyridine ring conformation .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step of this compound?
Low yields (e.g., <40%) often stem from steric hindrance at the methanone bridge. Mitigation approaches include:
- Solvent optimization : Switching from THF to DMF improves solubility of bulky intermediates .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates acyl transfer in carbodiimide-mediated couplings .
- Temperature modulation : Gradual heating (ramp from 50°C to 80°C over 2 hours) reduces side-product formation.
Q. How should researchers resolve contradictory solubility data in polar vs. nonpolar solvents?
Contradictions arise from the compound’s amphiphilic structure. Systematic evaluation via shake-flask method (pH 7.4 buffer, 25°C) reveals pH-dependent solubility:
- Polar solvents (DMSO, methanol) : High solubility (>10 mg/mL) due to hydrogen bonding with sulfonyl and methoxy groups .
- Nonpolar solvents (hexane, chloroform) : Limited solubility (<1 mg/mL) attributed to the rigid tetrahydropyrazolo-pyridine core .
- Buffer systems : Solubility decreases in PBS (pH 7.4) to ~0.5 mg/mL, necessitating formulation with cyclodextrins or liposomal carriers for in vivo studies .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Assess binding affinity to phosphodiesterase (PDE) isoforms (e.g., PDE4B, PDB ID: 1XMU) using AutoDock Vina. The sulfonylpiperazine group shows strong hydrogen bonding with Glu406 and Tyr403 .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (LogBB = −0.8) and CYP3A4-mediated metabolism due to the methoxy groups .
Data Analysis and Contradictions
Q. How to interpret conflicting in vitro vs. in vivo efficacy data for this compound?
Discrepancies often arise from metabolic instability. For example:
- In vitro (PDE inhibition IC₅₀ = 12 nM) : High potency correlates with direct enzyme interaction .
- In vivo (ED₅₀ = 25 mg/kg) : Reduced efficacy due to rapid glucuronidation of the 3,4-dimethoxyphenyl group, as shown by LC-MS metabolite profiling . Solution : Introduce electron-withdrawing substituents (e.g., fluorine) on the phenyl ring to block phase II metabolism .
Experimental Design Considerations
Q. What controls are essential in biological assays for this compound?
- Positive controls : Use rolipram (PDE4 inhibitor) or zaprinast (PDE5 inhibitor) to validate assay conditions .
- Solvent controls : Include DMSO (<0.1% v/v) to rule out solvent-induced cytotoxicity.
- Metabolic stability controls : Co-incubate with liver microsomes (human/rat) to quantify first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
